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Triazolidine

Cat. No.: B1262331
M. Wt: 73.1 g/mol
InChI Key: UUZJJNBYJDFQHL-UHFFFAOYSA-N
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Description

Historical Development of Triazole Compounds

The journey into the world of triazoles began in the late 19th century. The term "triazole" was first coined by Bladin in 1885 to describe this five-membered, three-nitrogen heterocyclic aromatic ring system with the molecular formula C₂H₃N₃. wikipedia.orgnih.gov The initial development of triazole chemistry was gradual.

A significant leap in the synthesis of 1,2,3-triazoles came with the work of Michael Huisgen in the mid-20th century. He described the 1,3-dipolar cycloaddition of azides and alkynes, a reaction that forms the 1,2,3-triazole ring. However, this method often resulted in a mixture of isomers and required high temperatures.

The early 2000s marked a revolutionary advancement with the advent of "click chemistry," a concept introduced by K. B. Sharpless. A key example of this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net Concurrently, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed, which selectively yields 1,5-disubstituted 1,2,3-triazoles. These developments have profoundly impacted the accessibility and application of triazole compounds.

Nomenclature and Isomerism of Triazole Ring Systems

The term "triazole" refers to a five-membered ring containing two carbon and three nitrogen atoms. nih.gov The positional arrangement of these nitrogen atoms gives rise to two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). nih.gov The nomenclature of these systems follows the Hantzsch-Widman system for heterocyclic compounds, where "aza" denotes a nitrogen atom and the locants indicate their positions in the ring. dspmuranchi.ac.in

Table 1: Isomers of Triazole

IsomerSystematic NameCommon Name
1,2,3-Triazole 1H-1,2,3-Triazolev-Triazole (vicinal)
1,2,4-Triazole 1H-1,2,4-Triazoles-Triazole (symmetrical)

This table presents the two principal isomers of the triazole ring system.

In the 1,2,3-triazole ring, the three nitrogen atoms are positioned adjacent to one another. This isomer can exist in two tautomeric forms, which differ in the position of the single hydrogen atom on the nitrogen atoms. nih.gov These are the 1H- and 2H-1,2,3-triazoles. nih.gov A third potential tautomer, 4H-1,2,3-triazole, is non-aromatic and therefore generally not considered. nih.gov

In the gas phase and in nonpolar solvents, the 2H-tautomer is generally more stable than the 1H-tautomer. scielo.br However, in an aqueous solution, the 2H-1,2,3-triazole is the major form, with a 2H to 1H ratio of approximately 2:1. nih.govacs.org In the solid state, they can exist as an equimolar mixture. nih.gov

Table 2: Tautomers of 1,2,3-Triazole

TautomerSystematic NameStability Notes
1H-1,2,3-Triazole 1H-1,2,3-TriazoleLess stable in the gas phase and aqueous solution compared to the 2H-tautomer.
2H-1,2,3-Triazole 2H-1,2,3-TriazoleMore stable in the gas phase and is the major tautomer in aqueous solution.

This table details the tautomeric forms of the 1,2,3-triazole isomer.

The 1,2,4-triazole isomer features a carbon atom separating one of the nitrogen atoms from the other two. Similar to its 1,2,3-counterpart, 1,2,4-triazole also exhibits tautomerism. The two tautomeric forms are 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.gov

These two tautomers are in rapid equilibrium, though the 1H-1,2,4-triazole is considered to be more stable than the 4H-1,2,4-triazole. nih.gov

Table 3: Tautomers of 1,2,4-Triazole

TautomerSystematic NameStability Notes
1H-1,2,4-Triazole 1H-1,2,4-TriazoleMore stable of the two tautomers.
4H-1,2,4-Triazole 4H-1,2,4-TriazoleLess stable than the 1H-tautomer.

This table outlines the tautomeric forms of the 1,2,4-triazole isomer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7N3 B1262331 Triazolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H7N3

Molecular Weight

73.1 g/mol

IUPAC Name

triazolidine

InChI

InChI=1S/C2H7N3/c1-2-4-5-3-1/h3-5H,1-2H2

InChI Key

UUZJJNBYJDFQHL-UHFFFAOYSA-N

SMILES

C1CNNN1

Canonical SMILES

C1CNNN1

Origin of Product

United States

Theoretical and Computational Studies of Triazole Systems

Electronic Structure and Aromaticity of Triazole Derivatives

The fundamental skeleton of triazoles consists of a five-membered ring with the molecular formula C₂H₃N₃. nih.gov The arrangement of the three nitrogen atoms gives rise to two primary isomers: 1,2,3-triazole and 1,2,4-triazole (B32235). Both isomers exhibit aromaticity, a key feature influencing their stability and reactivity. nih.gov All atoms within the triazole rings are sp² hybridized and planar, with six delocalized π-electrons contributing to their aromatic character. nih.gov This electron-rich nature makes triazoles energetically stable heterocyclic compounds. nih.gov

The presence of three nitrogen atoms imparts an electron-accepting character to the triazole ring, which can be further enhanced by the addition of electron-withdrawing substituents. acs.org Conversely, the nitrogen atom with a single bond behaves in a pyrrole-like manner. acs.org This dual nature allows for fine-tuning of the electronic properties of triazole derivatives. The aromatic stabilization energy of the core triazole ring is a significant factor in its chemical behavior. nih.gov

Due to the high electron density, electrophilic substitution reactions on the triazole ring typically occur at the nitrogen atoms. nih.gov In contrast, the carbon atoms in the ring are π-deficient due to their proximity to the electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) of Triazoles

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and stability of molecules. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. oaji.netirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and electrical transport properties. oaji.netirjweb.comsapub.org A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability, suggesting a greater potential for intramolecular charge transfer (ICT). irjweb.comfrontiersin.org

Computational studies on various triazole derivatives have provided valuable data on their HOMO and LUMO energy levels. For instance, in a study of 3-amino-1,2,4-triazole, the HOMO was found to be distributed over the entire molecule, while the LUMO was more concentrated on the triazole ring. oaji.net In another derivative, 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium, the HOMO is localized on the 3-(phenylammonio) and triazole ring regions, whereas the LUMO is situated on the 1,4-(diphenyl) and 1,2,4-triazole regions, indicating a potential for efficient electron transfer between these moieties upon electronic transition. sapub.org

The table below presents HOMO-LUMO energy data for selected triazole derivatives from various computational studies.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3-amino-1,2,4-triazoleB3LYP/6-311++G(d,p)-8.834-3.9364.898
3-amino-1,2,4-triazoleM06-2X/6-311++G(d,p)-8.880-3.9114.969
N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amineB3LYP/6–311++G(d,p)-4.6885-2.16602.5225
Predicted Molecule 4 (Pred 4)B3LYP/6-311G(d,p)-5.145-2.0333.112
Predicted Molecule 5 (Pred 5)B3LYP/6-311G(d,p)-5.151-2.0353.115

This data is compiled from multiple research sources. oaji.netirjweb.comfrontiersin.org

Electrostatic Potential and Charge Distribution in Triazoles

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the three-dimensional charge distribution of molecules and predicting their reactive sites for electrophilic and nucleophilic attacks. irjweb.comfrontiersin.org In MEP maps, different colors represent varying electrostatic potential values. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. sapub.org

For 3-amino-1,2,4-triazole, DFT calculations have shown that the region around the N4 nitrogen atom is rich in electrons and exhibits the most negative electrostatic potential, making it the most likely site for coordination with metal ions. sapub.org Mulliken population analysis, a method to determine the net atomic charges, further supports this by showing that the nitrogen centers in triazole rings generally possess negative charge values. sapub.orguni-ruse.bg

The analysis of MEP surfaces for various triazole derivatives helps in understanding their intermolecular interactions and relative polarity. irjweb.com For example, in N-((1H-benzo[d]imidazol-2-yl) methyl)-4H-1,2,4-triazol-4-amine, the MEP map constructed using the B3LYP/6-311G(d,p) method provides a visual representation of its polar regions, which is crucial for determining how the molecule interacts with other species. irjweb.com

Density Functional Theory (DFT) Applications in Triazole Research

Density Functional Theory (DFT) has become a standard and powerful computational tool for investigating the electronic and structural properties of triazole systems. irjweb.comresearchgate.netbohrium.com DFT methods, particularly using hybrid functionals like B3LYP, in conjunction with appropriate basis sets such as 6-311G(d,p) or 6-311++G(d,p), have been widely and successfully employed to calculate various properties of triazoles. dnu.dp.uanih.govnih.gov

DFT calculations are used to:

Optimize molecular geometries: Determining the most stable three-dimensional structure of triazole derivatives. bohrium.com

Calculate electronic properties: Including HOMO-LUMO energies, ionization potentials, electron affinities, and global reactivity descriptors like electronegativity, hardness, and softness. nih.gov

Simulate spectroscopic data: Predicting vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data for validation. dnu.dp.uasemanticscholar.org

Investigate reaction mechanisms: Elucidating the pathways of chemical reactions involving triazoles, such as protonation. dnu.dp.ua

Analyze charge distribution: Through methods like Mulliken population analysis and MEP mapping. sapub.orguni-ruse.bg

For instance, DFT calculations have been used to study the protonation of 1,2,4-triazole with hydrochloric acid, identifying the preferred site of protonation. dnu.dp.ua In another study, DFT was employed to analyze a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives with anti-gout activity, providing insights into their structure-activity relationships. frontiersin.org The reliability of DFT in these studies is often confirmed by the good agreement between calculated and experimental results. semanticscholar.org

Advanced Computational Methodologies for Triazole Systems

Beyond standard DFT calculations, more advanced computational methodologies are being applied to study complex triazole systems and their interactions. These methods provide deeper insights into their behavior in various environments.

One such approach involves hybrid quantum-classical computational methods, which combine DFT with quantum algorithms. arxiv.org For example, an active space embedding scheme has been used to study the interaction of 1,2,4-triazole and its thiol derivative with an aluminum surface, a system relevant to corrosion inhibition. arxiv.org This methodology leverages algorithms like the Adaptive Variational Quantum Eigensolver (ADAPT-VQE) to achieve accurate binding energies. arxiv.org

Molecular dynamics (MD) simulations are another powerful tool used to study the dynamic behavior of triazole derivatives, particularly in biological systems. nih.govmdpi.com MD simulations, often combined with methods like the Linear Interaction Energy (LIE) method, can be used to analyze the binding affinities of triazole-based inhibitors to enzymes. nih.gov This approach provides detailed information about the interactions driving the binding process, such as van der Waals forces and π-cation stacking. nih.gov

Furthermore, computational approaches like the local reaction field (LRF) method are used to calculate long-range electrostatic interactions in simulations, which is crucial for accurately modeling systems in a solvent environment. nih.gov These advanced techniques, often used in conjunction with experimental data, are invaluable for the rational design of new triazole-based compounds with specific properties.

Advanced Synthetic Methodologies for Triazole Ring Systems and Derivatives

Overview of Triazole Synthesis Strategies

The synthesis of triazole derivatives is a cornerstone of heterocyclic chemistry, with two primary isomers: the 1,2,3-triazoles and the 1,2,4-triazoles. The name "triazole" was first proposed in 1885 to describe a five-membered heterocyclic ring system with the molecular formula C₂H₃N₃. frontiersin.org The development of synthetic methods has since expanded dramatically, offering access to a vast array of substituted triazoles.

Strategies for synthesizing 1,2,3-triazole derivatives often rely on the use of precursor molecules that can readily provide the necessary nitrogen atoms for the ring system. Key starting materials include sodium azide (B81097), trimethylsilyl (B98337) azide, and various alkyl or aryl azides. frontiersin.org Diazo compounds also serve as important precursors for the construction of the 1,2,3-triazole ring. frontiersin.org The most prominent method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. This reaction has been refined through the use of catalysts, most notably copper(I) and ruthenium, which control the regioselectivity and enhance reaction rates. frontiersin.orgmdpi.com

For 1,2,4-triazole (B32235) systems, synthetic strategies typically involve the cyclization of open-chain precursors containing the requisite N-N-C-N or similar backbone. Common methods utilize starting materials such as hydrazines, formamide (B127407), amidines, imidates, amidrazones, and hydrazones to construct the heterocyclic core. mdpi.comorganic-chemistry.org For instance, a straightforward and mild approach involves reacting hydrazines with formamide under microwave irradiation without a catalyst. organic-chemistry.org Another established route is the Pellizzari reaction, which involves the reaction of hydrazides with amides at high temperatures. The Einhorn-Brunner reaction offers a milder alternative, reacting hydrazines with diacylamines. These classical methods, while effective, often require harsh conditions. Modern approaches focus on metal-catalyzed cross-coupling and oxidative cyclization reactions, which provide higher yields and broader substrate scope under milder conditions. mdpi.com

The table below summarizes the general precursor materials for each triazole isomer.

Triazole IsomerCommon Precursor MaterialsKey Synthetic Methods
1,2,3-Triazole Organic Azides, Terminal Alkynes, Diazo Compounds, Sodium AzideHuisgen 1,3-Dipolar Cycloaddition (including CuAAC and RuAAC), Metal-free Cycloadditions
1,2,4-Triazole Hydrazines, Amidines, Hydrazones, Formamide, Nitriles, Hydroxylamine (B1172632) HydrochloridePellizzari Reaction, Einhorn-Brunner Reaction, One-pot reactions with copper catalysts, Oxidative Cyclizations

The continuous evolution of these strategies, particularly the advent of "click chemistry," has profoundly impacted fields ranging from drug discovery to materials science by making triazole derivatives more accessible than ever before.

Classical and Traditional Approaches to Triazole Synthesis

Before the widespread adoption of modern catalytic methods, the synthesis of triazoles was dominated by classical condensation and cyclization reactions. These foundational methods, while sometimes limited by harsh conditions or low yields, established the fundamental principles for constructing the triazole ring.

For 1,2,4-triazoles , several named reactions form the bedrock of classical synthesis:

Pellizzari Reaction (1894): This is one of the earliest methods, involving the reaction of a hydrazide with an amide at high temperatures (typically 140-250 °C) to form a 1,2,4-triazole. The reaction proceeds through the formation of a diacylhydrazine intermediate, which then cyclizes with the loss of water. The high temperatures required can limit its applicability for sensitive substrates.

Einhorn-Brunner Reaction (1905, 1914): This method provides a route to 1,2,4-triazoles by reacting hydrazines or semicarbazides with diacylamines in the presence of a weak acid or base, or simply by heating in a solvent. It is generally more versatile than the Pellizzari reaction and proceeds under somewhat milder conditions.

From Amidrazones: The reaction of amidrazones with carboxylic acids, esters, or acid chlorides is a versatile and widely used classical method. The amidrazone provides three of the five atoms for the ring (N-N-C), and the carboxylic acid derivative supplies the remaining two carbons and one nitrogen, leading to the formation of the 1,2,4-triazole ring upon cyclization.

For 1,2,3-triazoles , the primary classical approach is the Huisgen 1,3-dipolar cycloaddition , first described in the 1960s. This reaction involves the thermal cycloaddition of an azide (the 1,3-dipole) and an alkyne (the dipolarophile). A significant drawback of the original Huisgen method is the lack of regioselectivity; the reaction with unsymmetrical alkynes typically produces a mixture of 1,4- and 1,5-disubstituted triazole isomers. frontiersin.org This lack of control, coupled with the need for elevated temperatures, spurred the development of catalyzed versions of this reaction.

Another traditional route involves the reaction of α,β-unsaturated compounds with azides. For example, 4-aryl-1H-1,2,3-triazoles can be synthesized from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide in a one-pot reaction. organic-chemistry.org

The table below compares key features of these classical synthetic approaches.

Reaction NameIsomer FormedReactantsTypical ConditionsLimitations
Pellizzari Reaction 1,2,4-TriazoleHydrazide + AmideHigh Temperature (140-250 °C)Harsh conditions, limited functional group tolerance
Einhorn-Brunner 1,2,4-TriazoleHydrazine (B178648) + DiacylamineHeating, often with weak acid/baseCan require forcing conditions
From Amidrazones 1,2,4-TriazoleAmidrazone + Carboxylic Acid derivativeVaries, often requires heatingAvailability of substituted amidrazone precursors
Huisgen Cycloaddition 1,2,3-TriazoleAzide + AlkyneThermal (Elevated Temperature)Lack of regioselectivity (yields 1,4 and 1,5 isomers)

While modern methods have overcome many of their limitations, these classical strategies remain valuable and are still employed in organic synthesis, representing the fundamental chemistry upon which newer, more efficient methods were built.

Click Chemistry in Triazole Synthesis

The concept of "click chemistry," introduced in the early 2000s, revolutionized the synthesis of 1,2,3-triazoles. It describes a class of reactions that are high-yielding, wide in scope, create no (or only inoffensive) byproducts, and are easy to perform. The azide-alkyne cycloaddition is the premier example of a click reaction, providing a highly efficient and selective route to 1,2,3-triazoles.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction for triazole synthesis. It is a catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, addressing the major limitations of the thermal process. By introducing a copper(I) catalyst, the reaction proceeds rapidly at room temperature and, crucially, exhibits absolute regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.comorganic-chemistry.org

The reaction involves the cycloaddition of a terminal alkyne and an organic azide. mdpi.com The copper(I) catalyst can be generated in situ from copper(II) salts (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate (B8700270), or by using a direct Cu(I) source like CuI. frontiersin.org The reaction tolerates a wide variety of functional groups and can often be performed in aqueous solvent mixtures, making it exceptionally versatile for applications in bioconjugation, drug discovery, and materials science. mdpi.com For example, 1,2,3-triazole derivatives have been synthesized in excellent yields using a recyclable, polymer-supported imidazole (B134444) Cu catalyst with very low catalyst loadings. organic-chemistry.org

Complementary to the copper-catalyzed version, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the opposite regioisomer. This reaction, typically employing a pentamethylcyclopentadienyl ruthenium(II) complex (Cp*RuCl), selectively produces the 1,5-disubstituted 1,2,3-triazole . The mechanism is distinct from CuAAC and is believed to proceed through a ruthenium-acetylide intermediate followed by oxidative coupling to form a six-membered ruthenacycle, which then reductively eliminates to furnish the 1,5-triazole product.

RuAAC works with both terminal and internal alkynes, although it is most commonly used with terminal alkynes to achieve high regioselectivity. The ability to selectively generate the 1,5-isomer makes RuAAC an invaluable tool, providing access to the full spectrum of substituted 1,2,3-triazoles when used in conjunction with CuAAC.

While catalyzed reactions are highly efficient, the presence of metal catalysts can be undesirable in certain biological or materials science applications due to potential toxicity or interference. This has driven the development of metal-free click reactions. One of the most successful strategies is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne (B158145). The high ring strain of cyclooctyne derivatives significantly lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst. This approach has become a powerful tool for bioconjugation and live-cell imaging.

Additionally, metal-free, three-component protocols have been developed. For instance, the selective synthesis of 1,5-disubstituted-1,2,3-triazoles can be achieved by heating primary amines, enolizable ketones, and 4-nitrophenyl azide with an acetic acid catalyst. frontiersin.org

The following table summarizes the key outcomes of the different click chemistry approaches.

MethodCatalystRegioselectivityKey Advantage
CuAAC Copper(I)Exclusively 1,4-disubstitutedHigh efficiency, mild conditions, robust, forms one regioisomer. mdpi.com
RuAAC Ruthenium(II)Predominantly 1,5-disubstitutedAccess to the complementary 1,5-regioisomer.
SPAAC (Metal-Free) NoneMixture (depends on cyclooctyne)Catalyst-free, suitable for biological systems.
Metal-Free Three-Component Acid1,5-disubstitutedAvoids transition metal catalysts. frontiersin.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Modern Catalytic Systems for Triazole Construction

Beyond the click chemistry paradigm, a diverse range of modern catalytic systems has been developed to construct both 1,2,3- and 1,2,4-triazole rings with greater efficiency, selectivity, and substrate scope than classical methods. These systems often employ transition metals like copper, palladium, zinc, and rhodium.

For 1,2,4-triazoles , copper catalysis is particularly prominent. One-pot methods have been developed where a Cu(OAc)₂ catalyst facilitates the reaction between two different nitriles and hydroxylamine hydrochloride to form disubstituted 1,2,4-triazoles. mdpi.com Another copper-catalyzed approach enables the synthesis of 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions, using air as the oxidant. organic-chemistry.org Heterogeneous catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, have also been used for the cascade addition-oxidative cyclization of nitriles with amidines, offering the advantage of catalyst recyclability. organic-chemistry.org

For 1,2,3-triazoles , modern catalysis extends beyond the standard CuAAC and RuAAC reactions. Palladium-catalyzed reactions have been developed for the direct C-5 arylation of 1,2,3-triazoles, allowing for further functionalization of the pre-formed triazole ring. organic-chemistry.org Zinc-mediated methods offer a mild route for the regioselective formation of 1,5-substituted 1,2,3-triazoles at room temperature from a wide range of azides and alkynes. organic-chemistry.org A key feature of this zinc-mediated approach is the ability to trap the intermediate aryl-zinc species with various electrophiles, enabling a three-component coupling to create highly substituted triazoles. organic-chemistry.org

Recent research findings in modern catalytic systems are summarized below:

Triazole IsomerCatalyst SystemReaction TypeSubstratesKey Features
1,2,4-Triazole Cu(OAc)₂ / TEA / DMSOOne-Pot ReactionTwo different nitriles, hydroxylamine hydrochlorideForms unsymmetrically substituted 1,2,4-triazoles. mdpi.com
1,2,4-Triazole Phen-MCM-41-CuBrCascade Addition-Oxidative CyclizationNitriles, amidinesHeterogeneous, recyclable catalyst; uses air as the oxidant. organic-chemistry.org
1,2,3-Triazole Pd₂(dba)₃ / XantphosC-5 ArylationPre-formed 1H-1,2,3-triazoles, aryl halidesPost-synthesis functionalization of the triazole ring. organic-chemistry.org
1,2,3-Triazole ZincThree-Component CycloadditionAzides, alkynes, electrophilesMild, room temperature conditions; forms 1,5-disubstituted triazoles with C-4 functionalization. organic-chemistry.org
1,2,4-Triazole Iodine (I₂)Oxidative C-H Functionalization / C-N Bond FormationHydrazones, aliphatic aminesMetal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

These advanced catalytic systems provide powerful and versatile tools for organic chemists, enabling the efficient and controlled synthesis of a wide array of complex triazole derivatives for diverse applications.

Transition Metal Catalysis in Triazole Synthesis

The synthesis of 1,2,3-triazoles has been revolutionized by the use of transition metal catalysts, which facilitate the [3+2] cycloaddition of azides and alkynes. sioc-journal.cn This method offers significant advantages over traditional thermal Huisgen cycloaddition, which often requires harsh conditions and results in a mixture of regioisomers. sioc-journal.cnnih.gov A variety of metals, including copper (Cu), ruthenium (Ru), nickel (Ni), palladium (Pd), rhodium (Rh), iridium (Ir), gold (Au), silver (Ag), zinc (Zn), and samarium (Sm), have been employed to catalyze this transformation, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. nih.govacs.orgresearchgate.net

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely used for its high efficiency and regioselectivity, almost exclusively yielding 1,4-disubstituted 1,2,3-triazoles. sioc-journal.cn Conversely, ruthenium catalysts, particularly complexes like [Cp*RuCl], selectively produce 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgorganic-chemistry.orgacs.org This complementary regioselectivity between copper and ruthenium catalysis provides powerful tools for chemists to access specific triazole isomers. organic-chemistry.orgorganic-chemistry.org

Beyond copper and ruthenium, other transition metals have demonstrated utility. Gold nanocrystals, for instance, have shown facet-dependent catalytic activity, with rhombic dodecahedra providing 100% regioselectivity for 1,4-triazoles. nih.gov Silver and zinc have also been developed as catalysts, often in bimetallic systems or as salts, providing copper-free alternatives for the synthesis of 1,4-disubstituted triazoles. rsc.orgrsc.orgrsc.org Nickel and palladium catalysts have also been explored, further expanding the toolkit for triazole synthesis. acs.orgresearchgate.net The choice of metal catalyst is crucial as it dictates the reaction's outcome, particularly its regioselectivity. acs.orgresearchgate.net

Table 1: Comparison of Common Transition Metal Catalysts in Azide-Alkyne Cycloaddition

Metal CatalystPrimary RegioisomerKey FeaturesReferences
Copper (Cu)1,4-disubstitutedHigh efficiency, cornerstone of "click chemistry," wide substrate scope. sioc-journal.cn
Ruthenium (Ru)1,5-disubstitutedComplementary to CuAAC, tolerates internal alkynes. organic-chemistry.orgorganic-chemistry.orgacs.org
Gold (Au)1,4-disubstitutedCatalysis can be facet-dependent with nanocrystals. nih.gov
Silver (Ag)1,4-disubstitutedEffective copper-free alternative, often used with ligands like PCy3. rsc.org
Zinc (Zn)1,4-disubstitutedInexpensive and greener alternative, can be sensitive to steric hindrance. rsc.org

Organocatalysis in Triazole Synthesis

In parallel to metal-catalyzed methods, organocatalysis has emerged as a powerful, metal-free strategy for triazole synthesis. rsc.orgrsc.org These approaches offer advantages such as reduced metal contamination in the final products, which is particularly important for pharmaceutical applications. nih.gov Organocatalytic methods often rely on the activation of substrates through the formation of reactive intermediates like enamines, enolates, or through hydrogen bonding interactions. rsc.orgrsc.org

Various organocatalysts, including amines like pyrrolidine (B122466) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have been successfully employed. nih.govnih.govnih.gov For example, DBU can catalyze the reaction between fatty esters and aryl azides to produce 1,2,3-triazoles in moderate to excellent yields. nih.gov Pyrrolidine has been used to catalyze the reaction of cyclic enones with aryl azides. rsc.org These reactions provide access to highly functionalized and complex 1,2,3-triazoles. rsc.orgnih.govacs.org

Thiourea-based organocatalysts, such as the Schreiner thiourea (B124793) catalyst, have been developed for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from nitroolefins and azides. nih.govresearchgate.net This method proceeds via activation of the nitroolefin through double hydrogen bonding, offering a metal-free alternative to RuAAC. nih.govresearchgate.net The development of organocatalytic routes has significantly broadened the scope of triazole synthesis, providing access to novel molecules with high regioselectivity and yields. rsc.orgrsc.org

Green Chemistry Principles in Triazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of triazoles to develop more sustainable and environmentally friendly processes. nih.govrsc.org This involves the use of safer solvents, alternative energy sources, and catalyst- and solvent-free conditions to minimize waste and energy consumption. rsc.orgrsc.orgbohrium.com

Microwave-Assisted Triazole Synthesis

Microwave irradiation has become a widely used technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. rsc.orgacs.org In triazole synthesis, microwave-assisted methods have been shown to be highly efficient, leading to high yields and cleaner reactions. acs.orgnih.gov This technique has been successfully applied to the copper-catalyzed three-component reaction of alkyl halides, sodium azide, and alkynes, eliminating the need to isolate potentially hazardous organic azides. acs.org The use of microwave heating can also improve yields and reduce the time required for the synthesis of various 1,2,4-triazole derivatives. nih.gov For instance, some syntheses that take several hours under conventional heating can be completed in seconds to minutes with microwave assistance, often with improved yields. nih.govmdpi.com

Ultrasound-Assisted Triazole Synthesis

Ultrasound irradiation, or sonochemistry, is another green technique that utilizes acoustic cavitation to accelerate chemical reactions. asianpubs.orgtandfonline.com This method has been effectively applied to the synthesis of both 1,2,4-triazoles and 1,2,3-triazoles, often resulting in higher yields and shorter reaction times compared to conventional methods. asianpubs.orgmdpi.com For example, the synthesis of certain 1,2,4-triazole derivatives using ultrasound was significantly more efficient, with reaction times reduced from over 10 hours to under 80 minutes and yields improving from moderate to good. mdpi.com Ultrasound has also been used in greener, room temperature protocols for synthesizing 1,2,3-triazoles via CuAAC, featuring good yields and simple reaction conditions. frontiersin.org

Solvent-Free and Catalyst-Free Triazole Formations

The ultimate goal of green synthesis is to minimize or eliminate the use of hazardous substances, including solvents and catalysts. rsc.orgconsensus.app Significant progress has been made in developing solvent-free and catalyst-free methods for triazole formation. acs.orgrsc.org Thermal, uncatalyzed Huisgen cycloaddition can be performed under solvent-free conditions, though it may require high temperatures. beilstein-journals.org More advanced approaches include microwave-assisted catalyst- and solvent-free cycloadditions, which provide a greener route to 1,2,3-triazoles with good to excellent yields. rsc.org Additionally, reactions can be performed using water as a green solvent, which in some cases can mediate the reaction without the need for any catalyst or additive, offering a highly sustainable pathway to functionalized triazoles. consensus.appbeilstein-journals.org Polymer-supported catalysts have also been used to facilitate solvent-free "flash" synthesis, where neat reactants are combined to give products in high purity within minutes. researchgate.net

Regioselectivity Control in Triazole Ring Formation

Controlling the regioselectivity of the azide-alkyne cycloaddition is crucial for synthesizing specific triazole isomers, which can have vastly different biological and material properties. The formation of either 1,4- or 1,5-disubstituted 1,2,3-triazoles is primarily dictated by the choice of catalyst. acs.orgorganic-chemistry.org

As mentioned, copper catalysis almost exclusively yields the 1,4-isomer, while ruthenium catalysis directs the reaction to form the 1,5-isomer. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The mechanism for RuAAC is believed to involve an oxidative coupling to form a six-membered ruthenacycle, which determines the regiochemical outcome. organic-chemistry.orgacs.org This contrasts with the CuAAC mechanism. This catalytic control is a powerful tool for chemists. organic-chemistry.org

Beyond the choice of Cu or Ru, other metals and catalytic systems can influence regioselectivity. Gold nanocrystals with specific surface facets, such as the {110} surface, can exclusively produce 1,4-triazoles. nih.gov Bimetallic catalysts, like Ag₂O–ZnO, have also been shown to provide 100% regioselectivity for the 1,4-isomer in copper-free conditions. rsc.org

Organocatalysis also offers routes to specific regioisomers. While many organocatalytic methods yield 1,4,5-trisubstituted triazoles, specific catalysts have been developed to favor one isomer over another. acs.orgresearchgate.net For instance, Schreiner thiourea organocatalysts have been used to synthesize 1,5-disubstituted 1,2,3-triazoles, complementing the RuAAC reaction. nih.govresearchgate.net Furthermore, controlling reaction conditions and using specific substrates, such as silylated acetylenes with a zinc catalyst, can allow for substrate-determined regioselectivity. rsc.org In some cases, atypical regioselectivity can be achieved by using sterically hindered reactants or by employing organocatalytic ion pairing to control the reactivity of ambident triazole anions during alkylation. researchgate.netnih.gov

Table 2: Summary of Methodologies for Regioselectivity Control

MethodologyFavored Regioisomer(s)Key PrincipleReferences
Copper (Cu) Catalysis (CuAAC)1,4-disubstitutedClassic "click chemistry" reaction mechanism. organic-chemistry.orgthieme-connect.com
Ruthenium (Ru) Catalysis (RuAAC)1,5-disubstitutedInvolves a distinct ruthenacycle intermediate. organic-chemistry.orgacs.org
Gold (Au) Nanocrystal Catalysis1,4-disubstitutedFacet-dependent catalysis, e.g., on {110} surfaces. nih.gov
Organocatalysis (e.g., Thiourea)1,5-disubstitutedActivation of substrates via hydrogen bonding. nih.govresearchgate.net
Zinc (Zn) Catalysis with Silylated AlkynesControlled (1,4- or 1,5-)Steric hindrance of the silyl (B83357) group directs the azide addition. rsc.org
Organocatalytic Ion PairingAtypical (e.g., 4-alkyl-1,2,4-triazole)Controls alkylation site of ambident triazolate anions. nih.gov

Synthesis of Diverse Triazole-Containing Architectures

The versatility of the triazole ring, particularly the 1,2,3-triazole isomer, has propelled its use as a fundamental building block in the creation of complex molecular architectures. Advanced synthetic methodologies now facilitate the construction of intricate fused, hybrid, and macrocyclic systems, each with unique structural and functional properties. These strategies often leverage the efficiency and regioselectivity of cycloaddition reactions.

Fused and Hybrid Triazole Systems

The integration of the triazole moiety into fused bicyclic or polycyclic frameworks, or its combination with other pharmacologically relevant scaffolds to form hybrid molecules, represents a significant area of synthetic chemistry. These approaches aim to generate novel compounds with enhanced biological activities or material properties.

Fused Triazole Systems are bicyclic or polycyclic structures where the triazole ring shares at least one bond with another ring. Their synthesis is often achieved through intramolecular reactions. A prominent method is the intramolecular azide-alkyne cycloaddition (IAAC), which is effective for creating six- and seven-membered ring-fused triazoles. mdpi.com This can be part of a sequential multicomponent reaction (MCR) strategy, where an initial MCR, such as the Ugi reaction, assembles a precursor containing both an azide and an alkyne, which then undergoes IAAC. mdpi.com

Other notable strategies include:

Palladium-Catalyzed Cyclizations : This approach involves a copper-catalyzed cycloaddition followed by an intramolecular palladium-catalyzed direct arylation or Heck reaction to construct the fused system. researchgate.net

Proline-Catalyzed Tandem Reactions : A tandem protocol using proline as a catalyst can facilitate a Knoevenagel condensation of an azido (B1232118) aldehyde and a nitroalkane, followed by an intramolecular azide-nitroalkene cycloaddition to form functionalized 5- to 7-membered fused triazoles. researchgate.net

Cyclization from Diamines : The cyclization of heterocyclic diamines with a nitrite (B80452) source, or the reaction of hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles, are established methods for producing 1,2,3-triazoles fused to pyrazines and pyridazines. nih.gov

From γ-Amino Diazoketones : A direct synthesis of fused bicyclic nih.govCurrent time information in Bangalore, IN.mdpi.com-triazoles can be achieved from γ-N-protected amino diazoketones. The strategy relies on the deprotection of a trifluoroacetamide (B147638) group to generate an α-diazo imine intermediate in situ, which then undergoes a 5-endo-dig cyclization. acs.org

Hybrid Triazole Systems consist of a triazole ring covalently linked to one or more distinct molecular scaffolds. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent method for synthesizing these hybrids, typically affording 1,4-disubstituted 1,2,3-triazoles. mdpi.combeilstein-journals.org This reaction's high efficiency, mild conditions, and regioselectivity make it ideal for linking diverse molecular fragments. mdpi.com

Examples of synthesized hybrid systems include:

Isatin-Triazole Hybrids : Synthesized via a CuAAC approach between 1-(2-azidoethyl)isatins and various phenolic alkynes. mdpi.com

Quinazoline-Triazole Hybrids : Prepared by coupling an amine-functionalized triazole with a 4-chloro quinazoline. acs.org The triazole precursor itself is built using a click reaction between an azide and an alkyne. acs.org

Pyrazine-Triazole Hybrids : These have been conceptualized and synthesized by amalgamating pyrazine (B50134) and 1,2,4-triazole scaffolds. rsc.org

Pyrazole-Triazole Hybrids : A versatile route allows for the N-functionalization of a pyrazole (B372694) ring before the triazole unit is attached via CuAAC, a method that can be adapted for solid-phase synthesis. beilstein-journals.org

The table below summarizes various methodologies for creating these complex architectures.

System Type Methodology Key Reagents/Catalysts Resulting Structure Example Reference(s)
Fused TriazoleIntramolecular Azide-Alkyne Cycloaddition (IAAC)Microwave irradiation; Rh-catalyst (attempted)1,2,3-Triazolobenzodiazepinones mdpi.com
Fused TriazolePalladium-Catalyzed CyclizationCu-catalyst, Pd-catalystPolycyclic fused 1,2,3-triazoles researchgate.net
Fused TriazoleCyclization of ortho-substituted aminesIsoamyl nitrite, chloroacetic acid1,2,3-Triazoloquinoxalinones nih.gov
Fused TriazoleDeprotection and 5-endo-dig CyclizationPotassium carbonate (K2CO3)Fused bicyclic nih.govCurrent time information in Bangalore, IN.mdpi.com-triazoles acs.org
Hybrid TriazoleCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) catalystIsatin-1,2,3-triazole-phenol hybrids mdpi.com
Hybrid TriazoleCuAAC and Amine CouplingFe/NH4Cl, 4-chloro quinazolinesTriazole-substituted quinazolines acs.org
Hybrid TriazoleCuAACSodium ascorbate, copper sulfate (B86663)Pyrazole-triazole hybrids beilstein-journals.org

Triazole-Based Macrocycles

Macrocycles incorporating one or more triazole rings are a significant class of compounds due to their unique structural conformations and ability to act as receptors or bioactive agents. The synthesis of these large-ring systems has been greatly advanced by the use of click chemistry for the critical macrocyclization step. mdpi.comthieme-connect.com The CuAAC reaction is particularly well-suited for this purpose, efficiently forming the triazole link that closes the macrocyclic ring. mdpi.comnih.gov

Synthetic strategies for triazole-based macrocycles generally fall into two categories:

Intermolecular Cyclization : This involves the reaction between two different precursor molecules, such as a bis-azide and a bis-alkyne, in a [2+2] cycloaddition under high dilution conditions to favor the formation of the macrocycle over polymerization. mdpi.com A variety of heteroatoms (oxygen, nitrogen) and functional groups can be incorporated into the backbone of the precursors to tune the properties of the final macrocycle. mdpi.com

Intramolecular Cyclization : This more common approach utilizes a linear precursor that contains both an azide and an alkyne functionality. thieme-connect.com The intramolecular CuAAC reaction is then used to form the macrocycle. This method has been employed to create carbohydrate-based macrocycles by functionalizing a sugar scaffold with both azide and alkyne-containing arms, followed by an intramolecular click reaction. nih.gov Similarly, peptide-based macrocycles are synthesized by creating a linear peptide precursor with terminal azide and alkyne groups, which is then cyclized via CuAAC. thieme-connect.com

The choice of solvent, base, and catalyst concentration can be crucial for achieving good yields in the macrocyclization step. mdpi.com For instance, in the synthesis of certain aza-oxa-triazole macrocycles, acetonitrile (B52724) with DIPEA as a base was found to be effective. mdpi.com In other cases, a t-BuOH/H2O solvent system with copper sulfate and sodium ascorbate is used. thieme-connect.com

The table below presents examples of synthetic approaches to triazole-based macrocycles.

Macrocycle Type Cyclization Strategy Precursors Key Reagents/Catalysts Reference(s)
Aza-Oxa MacrocycleIntermolecular [2+2]Bis-alkyne and bis-azideCopper iodide, DIPEA mdpi.com
Carbohydrate-Based MacrolactoneIntramolecular SN2 & CuAACN-acetyl D-glucosamine derivatives, alkynoic acidsK2CO3 (macrolactonization), CuAAC reagents nih.gov
Peptide MacrocycleIntramolecular CuAACLinear pseudotetrapeptide with terminal azide and alkyneHATU (peptide coupling), CuSO4, Sodium Ascorbate (CuAAC) thieme-connect.com
Amide-Based MacrocycleIntermolecular CuAACDiamide-dialkyne and diazideNot specified in abstract tandfonline.com
Silver Polycarbene MacrocycleMetal-Templated SynthesisTriazole salt H2-1(BF4)2Ag2O rsc.org

Reactivity and Mechanistic Investigations of Triazole Compounds

Electrophilic Substitution Reactions of Triazoles

The high electron density conferred by the nitrogen atoms generally directs electrophilic substitution to occur at the ring's nitrogen atoms rather than the carbon atoms. nih.gov The specific site of substitution can be influenced by the triazole isomer (1,2,3- or 1,2,4-triazole) and the reaction conditions.

For 1,2,4-triazoles, electrophilic attack, such as protonation, readily occurs at the N-4 position. chemicalbook.com In its parent form, 1H-1,2,4-triazole can be protonated at the 4-position in concentrated hydrochloric acid to yield triazolium chloride. chemicalbook.com Generally, due to the π-deficient nature of the carbon atoms, electrophilic substitution takes place exclusively at the nitrogen atoms where electron density is higher. chemicalbook.com

In the case of 1,2,3-triazoles, the presence of one pyrrole-type and two pyridine-type nitrogen atoms makes the ring system very stable. nih.gov Nevertheless, it readily undergoes electrophilic substitution at either a carbon or a nitrogen atom. nih.govbhu.ac.in The outcome of these reactions, particularly N-alkylation, is dependent on the nature of the alkylating agent and the reaction conditions. bhu.ac.in For instance, methylation of 1,2,3-triazole with diazomethane (B1218177) preferentially occurs at the N-2 position, whereas using methyl iodide with a silver salt favors substitution at the N-1 position. bhu.ac.in Acylation reactions with acyl halides or acid anhydrides initially happen at N-1, but the acyl group can migrate to N-2 upon heating or treatment with a base. bhu.ac.in

The reactivity towards electrophiles can be enhanced. For example, 2-phenyltriazole 1-oxides are activated at the C-5 position for electrophilic attack. rsc.org

Table 1: Summary of Electrophilic Substitution Reactions on Triazoles

Triazole Type Electrophile/Reagent Primary Site of Substitution Product Type Reference(s)
1H-1,2,4-Triazole Concentrated HCl N-4 Triazolium chloride chemicalbook.com
1,2,3-Triazole Diazomethane N-2 2-Methyl-2H-1,2,3-triazole bhu.ac.in
1,2,3-Triazole Methyl iodide / Silver salt N-1 1-Methyl-1H-1,2,3-triazole bhu.ac.in
1,2,3-Triazole Acyl halides N-1 1-Acyl-1,2,3-triazole bhu.ac.in

Nucleophilic Substitution Reactions of Triazoles

The carbon atoms in the triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack, particularly under mild conditions. nih.govchemicalbook.com This reactivity is enhanced in triazolium ions. chemicalbook.com

In 1H-1,2,4-triazoles, both C-3 and C-5 are susceptible to nucleophiles because they are attached to two electronegative nitrogen atoms. nih.gov The presence of electron-withdrawing substituents can further facilitate nucleophilic substitutions. bhu.ac.in For instance, 3-aryl-5-mercapto-1,2,4-triazoles can undergo nucleophilic substitution with various dihalohydrocarbons. sioc-journal.cn

For 1,2,3-triazole derivatives, nucleophilic substitution is also a key reaction. Triazole N-oxides can be selectively halogenated, and these halogens can then be replaced by strong nucleophiles. rsc.org Subsequent deoxygenation provides a route to various substituted triazoles. rsc.org Furthermore, methylation of these N-oxides forms N-methoxytriazolium salts, where the hydrogen at C-5 can be displaced by even weak nucleophiles like fluoride (B91410) ions. rsc.org This strategy allows for the introduction of a wide array of functional groups, including fluoro, chloro, hydroxy, alkoxy, amino, and cyano groups. rsc.org

A notable phenomenon is the tele-substitution, observed in 1,2,4-triazolo[4,3-a]pyrazines. Here, the nucleophile attacks at the C-8 position, leading to a rearranged product instead of the expected ipso-substitution at the halogen-bearing carbon. acs.org The nature of the nucleophile is critical; more nucleophilic amines and thiols favor the tele-substituted product compared to alcohols. acs.org

Table 2: Examples of Nucleophilic Substitution on Triazole Scaffolds

Triazole Derivative Nucleophile Reaction Type Product Reference(s)
Halogenated 2-phenyltriazole 1-oxide Strong nucleophiles (e.g., MeS⁻) Ipso-Substitution Methylthio-triazole N-oxide rsc.org
N-methoxy-2-phenyltriazolium salt Fluoride ion Substitution at C-5 5-Fluoro-2-phenyltriazole N-oxide rsc.org
4-Chloro-triazolopyrazine Amines, Thiols Tele-Substitution 8-Substituted triazolopyrazine acs.org

Carbon-Hydrogen (C-H) Functionalization on Triazole Rings

Direct C-H functionalization of the triazole ring is a powerful strategy for synthesizing substituted triazoles, avoiding the need for pre-functionalized starting materials. researchgate.net This field has seen significant advancements, primarily using transition metal catalysts like palladium and copper. researchgate.netrsc.orgnih.gov

The triazole ring itself can act as a directing group to guide the functionalization to a specific C-H bond. researchgate.net For example, in 1,4-disubstituted 1,2,3-triazoles, the triazole ring can direct the regioselective alkoxylation of an adjacent aryl group. researchgate.net Similarly, palladium-catalyzed C-H arylation of arene triazoles has been achieved using the triazole ring as the directing group. researchgate.net

Recent research has focused on developing various C-H functionalization reactions, including:

Arylation: Palladium or copper catalysts are used to form C-C bonds between the triazole ring and aryl groups. researchgate.net

Acylation: Palladium-catalyzed C-H acylation using α-oxocarboxylic acids as the acyl source has been reported. researchgate.net

Alkoxylation and Acetoxylation: Copper-catalyzed methods have been developed for the direct conversion of aromatic C-H bonds to C-O bonds, introducing acetoxyl or alkoxyl groups. researchgate.net

Halogenation: Palladium-catalyzed chlorination provides a direct route to chlorinated triazole derivatives. researchgate.net

A unique reactivity was discovered in 4-substituted 1,2,4-triazoles, where a C-H activation-annulation reaction induced an N-N bond-cleaving ring-opening, providing access to unsymmetrically substituted 2,2'-dipyridylamines. nih.gov Tandem reactions combining a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a subsequent copper-mediated C-H activation have also been developed for the efficient synthesis of highly functionalized triazoles. nih.gov

Cycloaddition Reactions Involving Triazole Scaffolds

Cycloaddition reactions are fundamental to the synthesis of the triazole ring itself and for its further modification. The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides and alkynes to form 1,2,3-triazoles. frontiersin.orgorganic-chemistry.org The copper-catalyzed version (CuAAC) is a cornerstone of "click chemistry," offering high yields and regioselectivity for the 1,4-disubstituted isomer. nih.govfrontiersin.org

Beyond its synthesis, the triazole scaffold can participate in other cycloaddition reactions. N-substituted 1,2,4-triazoline-3,5-diones (TADs) are potent dienophiles in Diels-Alder reactions. mdpi.comacgpubs.org They react with a variety of cyclic mono- and dienes. acgpubs.org For example, MeTAD undergoes photochemical Diels-Alder type cycloadditions with aromatic compounds. mdpi.comresearchgate.net TADs also participate in [2+2+2] cycloadditions, known as homo-Diels-Alder reactions, with bicyclodienes to produce structurally complex heterocyclic molecules. mdpi.com

The ene–azide (B81097) cycloaddition reaction serves as an alternative to the azide-alkyne cycloaddition for creating 1,2,3-triazole and triazoline structures. rsc.org Furthermore, intramolecular azide-alkyne cycloadditions (IAAC) are used to synthesize fused 1,2,3-triazole systems with complete regioselectivity, often without the need for a metal catalyst. mdpi.comnih.gov

Table 3: Overview of Cycloaddition Reactions Involving Triazoles

Reaction Type Reactants Product Key Features Reference(s)
Huisgen 1,3-Dipolar Cycloaddition (CuAAC) Azide + Terminal Alkyne 1,4-Disubstituted 1,2,3-triazole High yield, regioselective, "click" reaction nih.govfrontiersin.org
Diels-Alder Reaction 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) + Diene [4+2] Cycloadduct PTAD acts as a potent aza-dienophile acgpubs.org
Homo-Diels-Alder Reaction N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) + Bicyclodiene [2+2+2] Cycloadduct Forms strained heterocyclic compounds mdpi.com
Intramolecular Azide-Alkyne Cycloaddition (IAAC) Molecule with both azide and alkyne moieties Fused 1,2,3-triazole High regioselectivity, often catalyst-free mdpi.comnih.gov

Spectroscopic and Analytical Characterization of Triazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy of Triazoles

NMR spectroscopy is a cornerstone in the characterization of triazolidine derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectra of triazole derivatives provide valuable information about the chemical environment of the protons within the molecule. For instance, in a study of 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate (B1210297), the ¹H NMR spectrum in DMSO-d6 showed a broad signal at 11.06 ppm attributed to the NH proton. ufv.br Methyl groups on the triazole ring typically appear as singlets in the range of 1.88 to 2.17 ppm. ufv.br In another example, the ¹H NMR spectrum of a triazole product (5) was analyzed to assign signals to specific protons based on their integration and multiplicity. chegg.com The chemical shifts can vary depending on the solvent used, as demonstrated by the analysis of a phenyl-substituted triazole in different deuterated solvents like DMSO-d6, CD3OD, and CDCl3. ufv.br

Table 1: Selected ¹H NMR Chemical Shifts for Triazole Derivatives

Compound Solvent Chemical Shift (δ) ppm Assignment Reference
3-methyl-1H-1,2,4λ4-triazole-5-amine acetate DMSO-d6 11.06 (broad) NH ufv.br
2.17 (s) CH₃ ufv.br
2.04 (s) CH₃ ufv.br
1.88 (s) CH₃ ufv.br
3-phenyl-1H-1,2,4-triazole-5-amine DMSO-d6 10.31 (s) NH ufv.br
8.13 NH₂ ufv.br
7.88 (m) Phenyl (2H) ufv.br
7.31 (m) Phenyl (3H) ufv.br

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In the ¹³C NMR spectrum of 3-methyl-1H-1,2,4λ4-triazole-5-amine acetate in DMSO, the carbon attached to the amino group (C-NH₂) resonates at 172.5 ppm, while the carbon attached to the methyl group (C-CH₃) appears at 159.3 ppm. ufv.br The methyl carbons themselves are observed at lower chemical shifts of 23.2, 21.4, and 13.4 ppm. ufv.br For a phenyl-substituted triazole, the carbon of the phenyl group attached to the triazole ring (C-Ph) shows a signal around 160.1 ppm in DMSO-d6. ufv.br The presence of a thione group (C=S) in a triazole derivative can be confirmed by a signal around 167.6 ppm. researchgate.net

Table 2: Selected ¹³C NMR Chemical Shifts for Triazole Derivatives

Compound Solvent Chemical Shift (δ) ppm Assignment Reference
3-methyl-1H-1,2,4λ4-triazole-5-amine acetate DMSO 172.5 C-NH₂ ufv.br
159.3 C-CH₃ ufv.br
155.2 C=N ufv.br
23.2, 21.4, 13.4 CH₃ ufv.br
3-phenyl-1H-1,2,4-triazole-5-amine DMSO-d6 171.5 C-NH₂ ufv.br
160.1 C-Ph ufv.br
139.4, 129.7, 129.3, 127.7 Phenyl carbons ufv.br
4H-4-amino-3-mercapto-5-(4-pyridil)-1,2,4-triazole DMSO-d6 167.6 C=S researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy of Triazoles

IR and FT-IR spectroscopy are instrumental in identifying the functional groups present in triazole compounds. The N-H stretching vibrations in triazoles are typically observed in the region of 3126-3360 cm⁻¹. ufv.brresearchgate.net For instance, the FT-IR spectrum of 1,2,4-triazole (B32235) shows a characteristic N-H stretching peak at 3126 cm⁻¹. researchgate.net The C=N stretching vibrations within the triazole ring usually appear in the range of 1529-1692 cm⁻¹. ufv.brresearchgate.net Asymmetric and symmetric stretching vibrations of an amino group (NH₂) attached to the triazole ring can be seen around 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br Aromatic C-H vibrations are typically found around 3032-3097 cm⁻¹. researchgate.net

Table 3: Characteristic IR and FT-IR Absorption Bands for Triazole Derivatives

Compound Vibration Wavenumber (cm⁻¹) Reference
1,2,4-Triazole N-H stretch 3126 researchgate.net
C-H aromatic stretch 3097, 3032 researchgate.net
C=C aromatic stretch 1529, 1483 researchgate.net
-N=N- stretch 1543 researchgate.net
3-methyl-1H-1,2,4λ4-triazole-5-amine N-H stretch (H₂O) 3360 ufv.br
C=N stretch 1692, 1614, 1579 ufv.br
3-phenyl-1H-1,2,4-triazole-5-amine NH₂ asymmetric stretch 3361 ufv.br
NH₂ symmetric stretch 3274 ufv.br
C=N stretch 1682, 1668 ufv.br

Ultraviolet-Visible (UV-Vis) Spectroscopy of Triazoles

UV-Vis spectroscopy provides insights into the electronic transitions within triazole molecules. The absorption spectra of triazole-containing polymers have been studied, showing that the 1,2,3-triazole moiety, being an aromatic five-membered ring with a large dipole, absorbs UV light. researchgate.net The UV absorption spectrum of 1H-1,2,3-triazole in the gas phase exhibits a maximum absorption at approximately 206 nm. nih.gov The absorption intensity of 1H-1,2,3-triazole is noted to be about three times lower than that of pyrazole (B372694). nih.gov The absorption of these compounds beyond 290 nm is very low, suggesting that their atmospheric photodissociation is negligible. nih.gov The UV-Vis absorption spectra of Fe(II) complexes with pytz (pyridyl-triazole) ligands show broad absorbance features between 300-450 nm, which are assigned to overlapping Fe-to-pyridine and Fe-to-triazole charge transfer transitions. hud.ac.uk

Table 4: UV-Vis Absorption Maxima for Triazole Derivatives

Compound Solvent/Phase λ_max (nm) Notes Reference
1H-1,2,3-triazole Gas Phase 206 - nih.gov
Fe(II)-pytz complexes Solution 300-450 Overlapping Fe-to-pyridine and Fe-to-triazole charge transfer hud.ac.uk

Mass Spectrometry (MS) for Triazole Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of triazole derivatives, which aids in their structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Triazoles

ESI-MS is a soft ionization technique widely used for the analysis of triazole compounds, often in conjunction with liquid chromatography (LC-MS). innovareacademics.in In positive ion mode, triazoles typically form protonated molecules [M+H]⁺. innovareacademics.in The fragmentation of these ions provides structural information. For example, the fragmentation of some 1,2,4-triazolylthioacetate acid salts showed the formation of a quasimolecular ion of the protonated acid form. innovareacademics.in Further fragmentation can involve the loss of small molecules or functional groups. Tandem mass spectrometry (MS/MS) is often employed to study these fragmentation pathways in detail, which is crucial for differentiating between isomeric compounds. nih.gov For instance, in the analysis of triazolobenzodiazepines, characteristic fragmentations including the loss of N₂ were observed. researchgate.net ESI-MS has also been utilized to study the ion-selectivity of triazole-linked calixarene (B151959) ionophores. dntb.gov.ua

Electron Impact Mass Spectrometry (EI-MS) for Triazoles

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and structural features of organic compounds. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint.

For triazole derivatives, the fragmentation pathways are heavily influenced by the nature and position of substituents on the heterocyclic ring. rsc.org The molecular ion peak (M⁺) is often strong, and its accurate mass measurement can confirm the molecular formula. researchgate.netmdpi.com Common fragmentation patterns for the triazole ring involve the cleavage and loss of small, stable neutral molecules.

Key fragmentation pathways observed in triazoles include:

Loss of Nitrogen (N₂): Cleavage of the triazole ring can lead to the expulsion of a molecule of nitrogen (N₂), resulting in a fragment ion [M - 28]⁺.

Loss of Hydrogen Cyanide (HCN): Another common pathway is the elimination of HCN, leading to an [M - 27]⁺ fragment. rsc.org

Substituent Fragmentation: The fragmentation is often directed by the substituents on the triazole ring. For instance, the loss of the substituent itself or parts of it can be a primary fragmentation step. innovareacademics.in In some cases, this leads to the base peak in the spectrum. rsc.org

Ring Contraction/Rearrangement: Some triazole compounds exhibit complex fragmentation patterns involving ring contractions and rearrangements, leading to the formation of smaller heterocyclic fragments like diazolium or diazetinone ions. arkat-usa.org

The specific fragmentation patterns are highly dependent on the isomer (e.g., 1,2,3-triazole vs. 1,2,4-triazole) and the attached functional groups. researchgate.netinnovareacademics.in For example, studies on 1,2,4-triazole-3-thiones show characteristic cleavages influenced by the thione group, while aryl-substituted triazoles often show fragments corresponding to the stable aryl cations. mdpi.cominnovareacademics.in

Compound Type Parent Ion (m/z) Key Fragment Ions (m/z) Neutral Loss Reference
4-Ethyl-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione286265C₂H₅ mdpi.com
4-((4-Chlorobenzylidene)amino)-5-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione395231C₉H₇N₄S mdpi.com
1-(4,6-dimethylbenzothiazolyl)-3,5-diphenyl-1,2,4-1H-triazole--PhCN researchgate.net
1,2,3-Triazole-4-carboxylate EsterP⁺[P - N₂]⁺N₂ rsc.org
1-Phenyl-1,2,3-triazoleP⁺[P - HCN]⁺HCN rsc.org

Elemental Analysis and Thermogravimetric Analysis (TGA) for Triazole Compounds

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. This data is crucial for confirming the empirical formula of newly synthesized triazole derivatives. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. ijpbs.comscirp.org

Compound Name Molecular Formula Analysis %C %H %N Reference
4-Hexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₄H₁₉N₃SCalculated64.367.2716.09 scirp.org
Found64.157.1315.98 scirp.org
4-Cyclohexyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₄H₁₇N₃SCalculated64.866.5616.21 scirp.org
Found64.356.2816.08 scirp.org
5-Benzyl-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₅H₂₁N₃SCalculated65.457.6315.27 scirp.org
Found65.377.6015.19 scirp.org
N-[5-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]isonicotinamideC₁₄H₁₀ClN₅OCalculated--- sapub.org
Found--- sapub.org

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). libretexts.org This technique is essential for evaluating the thermal stability of triazole compounds. The TGA thermogram plots percent weight loss against temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. mdpi.com

For many triazole derivatives, TGA curves show that they are thermally stable up to several hundred degrees Celsius, after which they undergo one or more decomposition steps. jocpr.comorientjchem.orgorientjchem.org The thermal stability can be significantly influenced by the substituents on the triazole ring. For example, N-rich bis(triazole) compounds can exhibit remarkable thermal stability, with decomposition not occurring until over 340°C. nih.gov In contrast, compounds containing thermally labile groups like nitro groups may show lower decomposition temperatures. orientjchem.org TGA can be coupled with other techniques like DSC (Differential Scanning Calorimetry) to identify melting points and other thermal transitions, providing a comprehensive thermal profile of the material. mdpi.comnih.gov

Compound Name Atmosphere Decomposition Onset (°C) Decomposition Steps Reference
1-(p-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid-2051 orientjchem.org
1-(p-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid-2231 orientjchem.org
1-(m-Nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid-1821 orientjchem.org
1,1ʹ-azobis-1,2,3-triazoleNitrogen176.11 nih.gov
4,4ʹ-azobis-1,2,4-triazoleNitrogen281.71 nih.gov
3,4-Dichloro-substituted triazine derivativeAir3002 mdpi.com
4-Methyl-substituted triazine derivativeAir2642 mdpi.com

Supramolecular Chemistry of Triazole Based Systems

Non-Covalent Interactions in Triazole-Containing Assemblies

The versatility of the triazole moiety in forming supramolecular structures stems from its ability to engage in multiple, often cooperative, non-covalent interactions. researchgate.netacs.org These weak forces, such as hydrogen bonds, π-π stacking, and halogen or chalcogen bonds, govern the self-assembly of triazole-containing molecules in the solid state and in solution, leading to the formation of ordered architectures like chains, layers, and three-dimensional networks. rsc.orgrsc.orgnih.gov

Hydrogen bonding is a predominant interaction in the assembly of triazole-based structures. The triazole ring can act as both a hydrogen bond donor and acceptor. uq.edu.au The N-H group in 1H-1,2,3-triazoles or 1,2,4-triazoles is a classic hydrogen bond donor, readily forming N-H···N or N-H···O bonds that direct the formation of supramolecular chains. rsc.org For instance, in a series of N-arylamino 1,2,3-triazole esters, the supramolecular structure is dictated by a competition between N-H···N and N-H···O hydrogen bonds, with the nature of the aryl substituent influencing which interaction prevails. rsc.org

Beyond the classical N-H donor, the C-H groups of the triazole ring, particularly the C5-H in 1,2,3-triazoles, are polarized and can function as effective hydrogen bond donors. uq.edu.auresearchgate.net This C-H···X (where X = N, O, S, F) interaction is crucial in building complex architectures and is a key feature in anion recognition. nih.govrsc.org For example, the crystal structure of 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole is stabilized by a network of weak C-H···N, C-H···S, and C-H···F hydrogen bonds. nih.govacs.org The formation of supramolecular chains can also be guided by C-H···N hydrogen bonding, as seen in the solid-state synthesis of an elongated π-conjugated 1,2,3-triazole. chemrxiv.org

Table 1: Examples of Hydrogen Bonding in Triazole Supramolecular Structures
Interaction TypeDescriptionExample SystemReference
N-H···NForms supramolecular chains connecting triazole rings.N-arylamino 1,2,3-triazole esters rsc.org
N-H···OSustains supramolecular chains, often competing with N-H···N bonds.N-arylamino 1,2,3-triazole esters with nitro substituents rsc.org
C-H···NThe acidic C5-H of a 1,2,3-triazole interacts with a nitrogen acceptor, crucial for anion binding and crystal packing.Peptide-triazole hybrid anion receptors researchgate.net
C-H···SWeak hydrogen bonds contributing to the stabilization of crystal structures.4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole nih.gov

The aromatic nature of the triazole ring facilitates its participation in π-π stacking interactions. These interactions, where two aromatic rings are arranged in a face-to-face or offset manner, contribute significantly to the stability of supramolecular assemblies. rsc.org In the self-assembly of certain bisamide-based gelators, π-π stacking between triazole rings is a key stabilizing force, alongside hydrogen bonding. rsc.org The inter-digitation of layers in the crystal packing of N-arylamino 1,2,3-triazole esters can feature weak off-set edge-to-edge π-π interactions. rsc.org

A particularly noteworthy phenomenon is cation-cation π-π stacking, which has been observed in clusters of 1,2,4-triazolium ions. dtic.mildtic.mil Despite the electrostatic repulsion between the two positively charged rings, quantum chemical calculations show that a stable stacked structure can form. In clusters of two 1,2,4-triazolium cations and two dinitramide anions, the triazolium rings exhibit π-π stacking with an interplane distance of approximately 3.2 Å and a parallel displacement of about 1.4 Å. dtic.mildtic.mil A similar stacked arrangement occurs with chloride anions, where the interplane distance is ~2.9 Å. dtic.mildtic.mil The attractive force for this stacking is attributed to electron correlation energy. dtic.mil The coexistence and cooperativity of cation-π and π-π interactions can enhance the stability of ternary complexes compared to their corresponding binary systems. researchgate.net

Halogen bonding (XB) and chalcogen bonding (ChB) are highly directional non-covalent interactions involving an electron-deficient region (a σ-hole) on a halogen or chalcogen atom and a Lewis base. rsc.org Triazole-based scaffolds have been instrumental in the development of receptors that utilize these interactions, particularly for anion recognition. nih.govnih.gov By incorporating an iodine or tellurium atom at the 5-position of a 1,2,3-triazole ring, potent XB and ChB donors can be created. rsc.orgescholarship.org

π-π Stacking and Cation-π Interactions of Triazoles

Triazole-Based Receptors for Molecular Recognition and Sensing

The ability of triazoles to engage in diverse non-covalent interactions makes them excellent building blocks for the construction of synthetic receptors for ions and small molecules. researchgate.netchalmers.se The ease of their synthesis, particularly via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), allows for the facile integration of triazole units into complex macrocyclic and acyclic scaffolds designed for specific recognition tasks. chalmers.seresearchgate.net

Triazole-based systems have emerged as a powerful class of anion receptors. researchgate.net A key feature is the ability of the polarized triazole C-H group to act as a hydrogen bond donor to bind anions. rsc.orgresearchgate.net This interaction is central to the function of many neutral anion receptors. The anion binding affinity can be enhanced by incorporating multiple triazole units into a pre-organized scaffold, such as a foldamer or macrocycle, to create a binding pocket with multiple C-H···anion interactions. rsc.org

The introduction of halogen and chalcogen bond donors into triazole scaffolds has led to receptors with enhanced anion binding capabilities. rsc.orgrsc.org Neutral tetradentate foldamers containing four 5-iodo-1,2,3-triazole units exhibit significantly higher anion affinities, particularly for iodide, compared to their direct hydrogen-bonding analogues. rsc.org Similarly, acyclic receptors featuring iodo- or telluro-triazole motifs on a pyridine (B92270) scaffold demonstrate potent and tunable binding of halide anions. nih.govnih.gov The binding strength is directly correlated with the electron-withdrawing nature of substituents on the scaffold, which modulates the magnitude of the σ-hole on the halogen or chalcogen atom. nih.govnih.gov Quaternization of the triazole to a triazolium unit further enhances anion binding through charge-assisted hydrogen bonding and anion-π interactions. rsc.orgbeilstein-journals.org

Table 2: Halide Association Constants (Kₐ in M⁻¹) for a Triazole-Based Chalcogen Bond Receptor
ReceptorAnionAssociation Constant (Kₐ)Solvent SystemReference
3,5-bis(telluromethyl-triazole)pyridine with perfluorophenyl unitsCl⁻15100CD₃CN/CDCl₃ (1:9) nih.gov
Br⁻1420CD₃CN/CDCl₃ (1:9) nih.gov
I⁻<10CD₃CN/CDCl₃ (1:9) nih.gov

The lone pairs of electrons on the N2 and N3 nitrogen atoms of the triazole ring enable it to act as an effective ligand for coordinating metal cations. uq.edu.ausci-hub.se This property has been widely exploited to create chemosensors for various metal ions. researchgate.netrsc.org The binding event is often transduced into a detectable optical signal, such as a change in color or fluorescence. sci-hub.seresearchgate.net

For example, ferrocenyl-triazole complexes have been developed as electrochemical sensors for heavy metal cations. rsc.org Triazole-based Schiff bases have been designed as fluorescent chemosensors for the selective detection of Al³⁺ ions, where coordination to the metal alters the photophysical properties of the molecule. nih.gov The tripodal geometry of certain chemosensors incorporating triazole nitrogen atoms has been shown to be crucial for the selective detection of Fe³⁺. sci-hub.se The versatility of "click chemistry" allows for the straightforward synthesis of diverse triazole-containing structures, such as those appended to calixarenes or cyclodextrins, to create sophisticated host molecules for cation binding. uq.edu.au

Anion Recognition by Triazole Scaffolds

Self-Assembly and Hierarchical Structures Involving Triazoles

The unique structural and electronic properties of the triazole ring, such as its capacity for hydrogen bonding, dipole-dipole interactions, and metal coordination, make it a valuable component in supramolecular chemistry. thieme-connect.comjlu.edu.cn These non-covalent interactions drive the spontaneous organization of triazole-containing molecules into well-defined, higher-order structures. jlu.edu.cn This self-assembly process can lead to the formation of complex hierarchical architectures, where structural elements are organized across different length scales. mdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which has significantly facilitated the creation of complex self-assembling systems. thieme-connect.commdpi.com This methodology allows for the precise installation of triazole moieties into a wide range of molecular building blocks. mdpi.com

Research has demonstrated the formation of various hierarchical structures. For instance, triazole-containing macrocycles can self-assemble into tubular nanostructures through a combination of parallel and antiparallel β-sheet-like intermolecular hydrogen bonding. acs.org In these assemblies, the triazole ring's nitrogen atoms can act as hydrogen bond acceptors. acs.org Furthermore, the combination of triazole chemistry with polymerization-induced self-assembly (PISA) has enabled the creation of nano-objects like spheres, worms, vesicles, and nanotubes from triazole-based block copolymers. rsc.org

Coordination-driven self-assembly is another powerful strategy where triazole-based ligands and metal ions organize into discrete metallomacrocycles or coordination polymers. nih.govacs.org For example, Ru(II)-based metallomacrocycles have been formed through the self-assembly of arene-Ru(II) acceptors with dipyridyl ligands containing a 4-pyridyl-1,2,3-triazole moiety. nih.govacs.org In some cases, a clear hierarchy of elastic coupling has been observed in spin-crossover (SCO) materials, where intra-trimer coupling was significantly stronger than inter-trimer and intermolecular coupling, demonstrating control over spin-state switching across multiple dimensionalities. uq.edu.aunih.gov The self-assembly process can also be templated; sandwich complexes of zinc porphyrins have been used as supramolecular templates to direct the synthesis of specific triazole oligomers. nih.gov

Interactive Table 1: Examples of Self-Assembled and Hierarchical Structures Involving Triazoles

Building Block/System Driving Force(s) Resulting Structure Research Finding
Triazole/amide macrocycle Intermolecular H-bonding (amide NH and triazole N2/N3) Tubular nanostructure The macrocycle, despite having uniform backbone chirality, mimics the self-assembly of d,l-α-amino acid based cyclic peptides. acs.org
Poly(N-vinyl-1,2,4-triazole)-block-Polystyrene (PNVTri-b-PSt) Polymerization-Induced Self-Assembly (PISA) Spheres, worms, vesicles, nanotubes The morphology of the nano-objects can be controlled by tuning solvent polarity and polymerization conditions. rsc.org
Arene-Ru(II) acceptors and 4-pyridyl-1,2,3-triazole ligands Coordination-driven self-assembly ([2+2] assembly) Metallomacrocycles These self-assembled structures exhibit significant cytotoxicity against cancer cell lines, such as HepG2. nih.govacs.org
Fe(II)-1,2,4-triazole trimers linked by [Au(CN)₂]⁻ bridges Metal coordination, elastic coupling 1D chains with hierarchical spin-crossover cooperativity A clear hierarchy of coupling was established: intra-trimer > inter-trimer > intermolecular, which is crucial for developing molecular switching materials. uq.edu.aunih.gov
Zinc porphyrin sandwich complexes with alkyne/azide (B81097) monomers Supramolecular templating, CuAAC Duplex of triazole oligomers The template directs the selective formation of a duplex containing two identical triazole oligomer chains. nih.gov
Bis(1,2,3-triazolyl)pyridine macrocycles Metal complexation, H-bonding, Pd···Pd contacts "Chain of dimers" structure A macrocycle complexed with Pd(II) and bromide was shown to assemble into an unusual chain structure. rsc.org

Coordination Chemistry and Ligand Behavior of Triazoles

Triazoles are highly versatile ligands in coordination chemistry due to the presence of three nitrogen donor atoms, which allows them to coordinate with a wide range of metal ions. researchgate.netscispace.com They can act as monodentate, bidentate, or bridging ligands, leading to the formation of simple mononuclear complexes, polynuclear clusters, coordination polymers, and metal-organic frameworks (MOFs). researchgate.nettennessee.eduresearchgate.net The specific coordination mode is often influenced by the substitution pattern on the triazole ring and the nature of the metal center. researchgate.net

Both 1,2,4-triazoles and 1,2,3-triazoles are extensively used. The 1,2,4-triazole (B32235) isomer is a common bridging ligand in coordination chemistry. wikipedia.org The 1,4-disubstituted-1,2,3-triazoles, readily synthesized via "click chemistry," can coordinate in several ways. researchgate.net "Regular" coordination typically occurs through the N3 nitrogen, while "inverse" coordination involves the less electron-rich N2 nitrogen. researchgate.net The coordination to the N2 atom can be facilitated by the presence of a nearby chelating group, such as a pendant picolyl substituent. acs.org

The reaction of triazoles with metal salts has produced a vast array of structures, including homoleptic complexes, where the metal is coordinated only to triazole ligands, and extended frameworks. scispace.comtennessee.edu For example, triazole-functionalized adamantanes have been used as rigid polydentate linkers for creating coordination polymers. researchgate.net Triazole-based ligands have also been incorporated into bispidinone scaffolds, creating tetradentate systems where coordination involves both the bispidine nitrogen and a triazole nitrogen. mdpi.com

The resulting coordination complexes have found applications in diverse areas. Triazole-based MOFs can exhibit interesting properties like "breathing" or gate-opening effects, where the framework structure changes in response to external stimuli. tennessee.edu Furthermore, the incorporation of triazoles and their derivatives as ligands is crucial in the design of spin-crossover (SCO) compounds and materials with specific magnetic and photoluminescent properties. researchgate.netmdpi.com

Interactive Table 2: Coordination Behavior and Applications of Triazole Ligands

Triazole Ligand Type Metal Ion(s) Coordination Mode(s) Resulting Complex/Material Notable Application/Finding
1,2,4-Triazole (Htrz) Fe(II), Co(II), etc. Bridging (N1,N2 or N1,N4) Coordination polymers, MOFs Used in the design of spin-crossover (SCO) materials. researchgate.netwikipedia.org
1-(2-picolyl)-4-phenyl-1H-1,2,3-triazole Pt(II), Pd(II), Cu(II), Ru(II) Bidentate (Triazole N2, Pyridine N) Mononuclear complexes The pendant picolyl group assists coordination to the typically less favored N2 position of the triazole ring. acs.org
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole (L) Ni(II), Co(II), Cd(II), Cu(II) Bidentate (Triazole N, Pyrazole (B372694) N) Mononuclear octahedral complexes The resulting complexes showed significant antibacterial and antifungal activity. mdpi.com
1,4-bis(2-(diphenylphosphanyl)phenyl)-1H-1,2,3-triazole Mo, W, Pd, Ni, Pt P,N-chelate; P,P-chelate; P,C,P-pincer Fused six-membered PCP pincer complex with Pd(II) Demonstrates versatile coordination behavior sensitive to reaction conditions and the metal used. nih.gov
1H-1,2,3-triazole-4,5-dithiolate (tazdt²⁻) Ti, Ni, Pd Bidentate (S,S-chelate) Heteroleptic and homoleptic complexes The electronic properties of the resulting complexes resemble those of benzene-1,2-dithiolate compounds. rsc.org
Tris(1,2,3-triazolyl)borate Transition metals Varies with metal Homoleptic complexes, coordination polymers Acts as a versatile scorpionate-type ligand leading to diverse connectivities. tennessee.edu
Triazole-functionalized bispidinone Cu(II), Zn(II) Tetradentate (2 bispidine N, 2 triazole N) Metal complexes The complexes were shown to be effective catalysts for the Henry reaction. mdpi.com

Applications of Triazole Scaffolds in Advanced Chemistry and Materials Science

Triazoles as Versatile Scaffolds in Organic Synthesis

The rise of the 1,2,3-triazole scaffold in organic synthesis is closely linked to the development of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.net This reaction is highly reliable and efficient for joining molecular pieces, offering a straightforward path to creating 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govbohrium.comrsc.org

The key advantages of using triazoles as scaffolds in synthesis include:

High Stability : The triazole ring is stable against hydrolysis, oxidation, and reduction, ensuring its integrity throughout multi-step synthetic sequences. nih.gov

Ease of Synthesis : Click chemistry provides a simple, high-yielding, and regioselective method for forming the triazole core, often in environmentally benign solvents like water. bohrium.comrsc.org

Biocompatibility : Triazole derivatives are often non-toxic and environmentally friendly, making them suitable for biological and medicinal chemistry applications. nih.gov

Structural Mimicry : The triazole unit can act as a stable linkage unit, capable of mimicking the electronic and steric properties of amide bonds. frontiersin.org

These features have established N-sulfonyl-1,2,3-triazoles as important precursors for synthesizing a variety of other nitrogen-containing compounds through ring-opening reactions. sioc-journal.cn The versatility of triazole synthesis has led to its application in creating a vast library of molecules for drug discovery, materials science, and bioconjugation. numberanalytics.comresearchgate.net

Triazole-Based Functional Materials

The unique structural and electronic properties of triazoles have been harnessed to create a new generation of functional materials with tailored characteristics. rsc.orgresearchgate.net These materials find use in a wide range of scientific fields due to the predictable and robust nature of the triazole core. kb.dk

Triazole moieties are excellent components for designing low-molecular-weight gelators (LMWGs), which can self-assemble in liquids to form gels. researchgate.netingentaconnect.com The triazole ring contributes to gelation through hydrogen bonding and π-π stacking interactions. rsc.orgmdpi.com

Researchers have successfully synthesized numerous triazole-based gelators, many of which are derived from carbohydrates. These sugar-based gelators are significant as they are often biocompatible and derived from renewable resources. researchgate.netrsc.org For instance, D-glucosamide triazoles have been shown to be effective hydrogelators, with the ability to form gels at low concentrations (0.15–1.0 wt%). rsc.org These hydrogels have demonstrated potential for the sustained release of drugs like chloramphenicol. rsc.org The gelation ability can be tuned by modifying the structure; for example, dimers of certain sugar triazoles have been found to be more effective gelators than their monomeric counterparts. rsc.org

Below is a table summarizing the gelation properties of selected triazole-based compounds.

Compound TypeDescriptionSolvents GelatedReference
D-Glucosamide TriazolesGlycolipids synthesized via CuAAC.Water, ethanol-water mixtures, DMSO-water mixtures. rsc.org
Peracetylated D-Glucosyl TriazolesLong-chain alcohol derivatives.Aqueous mixtures, polar solvents, water (hydrogel). mdpi.com
Peracetylated D-Glucosamine TriazolesSynthesized from D-glucosamines.Aqueous DMSO, alcohol, toluene. rsc.org
Benzylidene Acetal-Protected TriazolesGalactose substituted with triazoles.Oils, various organic solvents. rsc.orgmdpi.com
Triphenylene-Triazole DerivativeDiscotic liquid crystal bearing 1,2,3-triazole groups.Cyclohexane, hexane/dichloromethane mixtures. acs.org

Triazoles and their structural relatives, triazines, are key building blocks in the synthesis of advanced porous polymers, including Covalent Organic Frameworks (COFs). mdpi.com COFs are crystalline porous polymers with ordered structures built from organic units linked by strong covalent bonds. rsc.org

Triazine-based COFs, also known as Covalent Triazine Frameworks (CTFs), are typically synthesized via the ionothermal cyclotrimerization of aromatic nitrile monomers in molten zinc chloride. rsc.orgresearchgate.net These materials exhibit exceptional thermal and chemical stability, high surface areas, and tunable porosity. researchgate.net

Recently, a triazole-based COF (TFPB-TRZ) was developed by condensing 1,3,5-tris(4-formylphenyl)benzene (TFPB) with 3,5-diamino-1,2,4-triazole (TRZ). rsc.orgresearchgate.net This material demonstrated high CO₂ uptake and functioned as a metal-free photocatalyst for the visible-light-driven reduction of CO₂ to methane (B114726) (CH₄). rsc.orgresearchgate.net The nitrogen heteroatoms in the triazole ring were found to be crucial for stabilizing reaction intermediates, facilitating the complex multi-electron conversion process. researchgate.net

Triazole derivatives have emerged as important materials for optoelectronic and photonic applications due to their electronic properties and stability. researchgate.netmetu.edu.tr One prominent example is 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ), which is used as an electron-transporting and hole-blocking material in organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, platinum(II) acetylide complexes containing triazole units have been synthesized using click chemistry for use in optical power limiting (OPL). rsc.org These materials can effectively clamp high-intensity laser light to a lower level, with one derivative showing performance comparable to established OPL materials like zinc porphyrins. rsc.org The incorporation of a triazole-functionalized tetrathiafulvalene (B1198394) (TTF) unit, an excellent electron donor, is another strategy for developing novel photoelectric and photovoltaic materials. sioc-journal.cn

The nitrogen atoms within the triazole ring act as effective binding sites for metal ions, making triazole-containing compounds excellent candidates for chemosensors. nih.govrsc.org These sensors often signal the presence of a specific ion through a change in fluorescence or a visible color change. mdpi.com

Key research findings in this area include:

Selective Ion Sensing : Chalcone-tailored 1,2,3-triazolic isomers, synthesized via click chemistry, have shown selectivity for detecting lead (Pb²⁺) and copper (Cu²⁺) ions. rsc.org

Fluorescent Detection : A triphenylene (B110318) derivative modified with 1,2,3-triazole groups was found to be a selective fluorescent sensor for cadmium (Cd²⁺) ions. acs.org The binding of Cd²⁺ disrupts the molecular stacking, leading to a distinct fluorescence response. acs.org

Tunable Sensors : Spiropyrans conjugated with different groups via a triazole linkage have been developed for metal ion sensing. mdpi.com An alkyne-functionalized spiropyran conjugated with a bis(triethylene glycol)-benzyl group showed higher sensitivity to calcium (Ca²⁺) ions compared to a simpler benzyl-conjugated version. mdpi.com This highlights the ability to fine-tune sensor properties through molecular design.

These triazole-based systems offer a reliable and straightforward approach for creating functional materials capable of selective ion detection and have potential applications in purification and separation technologies. nih.govrsc.org

Optoelectronic and Photonic Applications of Triazoles

Triazole Derivatives as Corrosion Inhibitors

Triazole derivatives are highly effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govroyalsocietypublishing.org Their effectiveness stems from the presence of nitrogen heteroatoms and π-electrons in the aromatic ring, which facilitate strong adsorption onto the metal surface. nih.govmdpi.com This adsorption creates a protective film that blocks the active sites for corrosion. royalsocietypublishing.orgresearchgate.net

Triazoles are considered advantageous because they are often inexpensive, easy to prepare, and environmentally friendly compared to some inorganic inhibitors. nih.govnih.gov Research has shown that their inhibition efficiency can be enhanced by modifying the triazole structure with different functional groups. nih.govmdpi.com For example, combining a triazole with a theophylline (B1681296) moiety resulted in derivatives that provided approximately 90% inhibition efficiency for steel in 1 M HCl at a low concentration of 50 ppm. royalsocietypublishing.org Similarly, another derivative, EMTP, showed up to 97% efficiency in protecting mild steel in the same medium. mdpi.com

The table below presents data on the performance of various triazole-based corrosion inhibitors.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
Theophylline-Triazole DerivativesAPI 5L X52 Steel1 M HCl~90% at 50 ppm royalsocietypublishing.org
3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP)Mild Steel1 M HCl97% mdpi.com
Novel Synthesized Triazole Derivatives (TZ1)Carbon Steel1 M HCl>90% nih.gov
Various Triazole DerivativesMild Steel1 M HCl & 0.5 M H₂SO₄Very good inhibition, higher in HCl researchgate.net
Thiol-Triazole DerivativesMild SteelHClExcellent performance mdpi.com

Bioorthogonal Chemistry Utilizing Triazole Linkages

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org A key strategy in this field is the use of bioorthogonal linkages to tag and study biomolecules like proteins, glycans, and lipids in real time. wikipedia.org Among the various chemical strategies developed, the formation of the 1,2,3-triazole linkage stands out due to its stability and the efficiency of its formation. rsc.orgwikipedia.org This linkage is created through a reaction known as the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgnobelprize.org

The triazole ring is exceptionally stable, resisting enzymatic degradation, hydrolysis, oxidation, and reduction. nih.govfrontiersin.org This stability makes it an ideal linker for bioconjugation, ensuring that the connection between a probe and a biomolecule remains intact within the complex cellular environment. nih.gov Furthermore, the 1,4-disubstituted 1,2,3-triazole produced by CuAAC is a close structural mimic of the trans-amide bond found in peptides, possessing similar planarity, size, and dipole moment. nih.govfrontiersin.org This bioisosteric relationship allows triazoles to be incorporated into biological structures, such as peptides and nucleic acids, with minimal structural perturbation. nih.govmdpi.com

The Chemistry of Triazole Linkage Formation

The foundation of triazole linkage formation in bioorthogonal chemistry is the azide-alkyne cycloaddition. acs.org While the uncatalyzed reaction requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted triazole isomers, two major advancements have rendered it suitable for biological applications. wikipedia.orgnobelprize.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Independently reported by the groups of Morten Meldal and K. Barry Sharpless, the use of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁶ to 10⁷) and yields exclusively the 1,4-disubstituted triazole isomer under mild, physiological conditions. nobelprize.orgnih.govpcbiochemres.com The reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of "click chemistry." uq.edu.au The primary reactants, azides and terminal alkynes, are small, stable, and largely absent from biological systems, ensuring the reaction's orthogonality. mdpi.com However, a significant drawback is the cytotoxicity of the copper catalyst, which can cause oxidative damage to cells and interfere with protein function, limiting its in vivo applications. mdpi.comcreative-biolabs.com To mitigate this, researchers have developed various copper-chelating ligands that stabilize the Cu(I) ion and improve reaction efficiency at lower, less toxic concentrations. mdpi.comfrontiersin.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, Carolyn Bertozzi's group developed a copper-free version of the reaction. wikipedia.org SPAAC utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide (B81097) without the need for a catalyst. wikipedia.orgrsc.org This reaction is highly bioorthogonal and has been widely adopted for live-cell and whole-organism imaging and labeling. rsc.orgnobelprize.org While SPAAC avoids copper toxicity, the reaction kinetics are generally slower than CuAAC, and the synthesis of strained cyclooctynes can be more complex than that of simple terminal alkynes. wikipedia.org

Interactive Table 1: Comparison of Bioorthogonal Triazole Formation Reactions

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) nobelprize.orgNone (strain-promoted) wikipedia.org
Reactants Terminal Alkyne + Azide mdpi.comStrained Cyclooctyne + Azide rsc.org
Product 1,4-disubstituted 1,2,3-triazole (regiospecific) nih.govMixture of regioisomers (typically) nobelprize.org
Kinetics Very fast (rate constants up to 1300 M⁻¹s⁻¹) mdpi.comFast, but generally slower than CuAAC wikipedia.org
Biocompatibility Limited by copper toxicity mdpi.comcreative-biolabs.comHigh, no toxic metal catalyst required rsc.org
Primary Use In vitro bioconjugation, peptide synthesis, materials science mdpi.comnih.govLive-cell imaging, in vivo labeling rsc.org

Research Findings and Applications

The creation of stable triazole linkages has been instrumental in advancing various fields of study.

Biomolecule Labeling and Imaging: Bioorthogonal chemistry enables the precise attachment of probes (e.g., fluorescent dyes, biotin) to specific biomolecules. thermofisher.com For instance, cells can be metabolically engineered to express azide-derivatized glycoproteins on their surface, which can then be labeled via SPAAC with a cyclooctyne-bearing fluorescent probe for visualization. nobelprize.org This technique has been used to image glycans, proteins, lipids, and nucleic acids in living cells and organisms. wikipedia.orgmdpi.com

Peptide and Protein Modification: The triazole linkage serves as a stable isostere for the amide bond in peptides. nih.gov This allows for the synthesis of peptidomimetics with enhanced stability against enzymatic degradation. frontiersin.org CuAAC-mediated macrocyclization is a prominent strategy to constrain peptide conformations, which can lead to higher binding affinity and improved specificity for therapeutic targets. nih.govnih.gov

Drug Discovery and Development: The triazole scaffold is a key component in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. nih.govrsc.orgnih.govtandfonline.com Bioorthogonal reactions are used to synthesize novel drug candidates and to conjugate drugs to delivery vehicles, such as antibodies or nanoparticles, for targeted therapy. rsc.orgpcbiochemres.com For example, triazole linkages have been used to create conjugates of natural products, enhancing their therapeutic potential. nih.gov

Nucleic Acid Chemistry: Triazole linkages have been incorporated into the backbone of DNA and RNA. wikipedia.org The resulting modified oligonucleotides can exhibit increased stability and have applications as antisense agents or siRNAs for gene silencing therapies. nih.gov The length and structure of the triazole linker are critical for maintaining the double helix structure. nih.gov

Interactive Table 2: Examples of Research Applications of Triazole Linkages

Application AreaResearch FindingSignificance
Live Cell Imaging Human Jurkat cells engineered to express azide-derivatized glycoproteins were successfully conjugated with a biotinylated cyclooctyne via SPAAC, allowing for fluorescent labeling. nobelprize.orgDemonstrates the utility of copper-free click chemistry for labeling and visualizing specific biomolecules on the surface of living cells without inducing toxicity. nobelprize.org
Peptide Macrocyclization CuAAC has been used to create cyclic peptides where the triazole ring acts as a stable, peptidomimetic bridge. nih.govThis cyclization restricts the peptide's conformation, leading to enhanced stability, higher binding affinity to biological targets, and reduced susceptibility to enzymatic degradation. nih.govnih.gov
Anticancer Drug Development Hybrid molecules linking pharmacophores like isatin (B1672199) and monocarbonyl curcumin (B1669340) via a triazole linker showed significant cytotoxicity against various cancer cell lines. nih.govrsc.orgThe triazole acts as a stable linker to create bifunctional molecules, providing a promising strategy for developing novel and potent anticancer agents. nih.gov
Nucleic Acid Modification Artificial DNA strands containing triazole internucleotide linkages have been synthesized and shown to form stable double strands with complementary natural DNA. nih.govThis opens possibilities for creating highly stable, modified nucleic acids for applications in gene therapy and diagnostics. wikipedia.orgnih.gov

Emerging Research Directions and Future Perspectives in Triazole Chemistry

Advancements in Synthetic Methodologies for Triazoles

The synthesis of triazole derivatives has been a central theme in organic chemistry, with a continuous drive towards more efficient, selective, and environmentally benign methods. raco.catmdpi.com While classical methods have been well-established, recent advancements are pushing the boundaries of what is possible, enabling the creation of increasingly complex and functionalized triazole-containing molecules.

Recent Developments in Triazole Synthesis:

A significant portion of modern triazole synthesis revolves around the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. wikipedia.org The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the field by offering high yields, mild reaction conditions, and exceptional regioselectivity for 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgresearchgate.net

Recent research has focused on refining these catalytic systems and exploring new reaction pathways:

Novel Catalysts: Beyond traditional copper catalysts, researchers are exploring other metals and even metal-free conditions to promote triazole formation. mdpi.comtandfonline.com The use of ionic liquids as catalysts or reaction media has also gained traction, offering advantages in terms of catalyst recycling and reaction efficiency. frontiersin.org

Green Chemistry Approaches: There is a growing emphasis on sustainable synthetic methods. This includes the use of microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption. mdpi.comrsc.org Water-based synthesis and the use of biodegradable catalysts are also key areas of investigation. researchgate.netacgpubs.org

One-Pot Syntheses: Multi-component reactions where several starting materials are combined in a single step to form complex triazole derivatives are highly sought after for their efficiency and atom economy. acs.org

Flow Chemistry: The use of continuous flow reactors for triazole synthesis is an emerging area that offers precise control over reaction parameters, improved safety, and scalability.

Table 1: Comparison of Synthetic Methodologies for Triazoles
MethodologyKey FeaturesRecent AdvancementsReferences
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High regioselectivity (1,4-disubstituted), mild conditions, high yields.Development of new ligands and copper sources to improve catalytic efficiency and reduce copper contamination. frontiersin.orgresearchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)Provides access to 1,5-disubstituted 1,2,3-triazoles.Exploration of new ruthenium catalysts with improved activity and selectivity. tandfonline.com
Microwave-Assisted SynthesisRapid reaction times, often leading to higher yields.Application in the synthesis of a wide range of biologically active triazoles. rsc.org
Ultrasound-Assisted SynthesisEnhanced reaction rates and yields through acoustic cavitation.Used for the synthesis of novel sulfonamide-1,2,3-triazoles. mdpi.com
Metal-Free SynthesisAvoids potentially toxic metal catalysts, beneficial for biological applications.Development of organocatalysts and strain-promoted cycloadditions. mdpi.comtandfonline.com

Integration of Triazoles in Novel Material Design

The inherent properties of the triazole ring, such as its aromaticity, thermal stability, and ability to engage in various intermolecular interactions, make it an attractive building block for the design of new materials with tailored functionalities. frontiersin.orgwikipedia.org

Applications in Materials Science:

Polymers: Triazole units can be incorporated into polymer backbones or as pendant groups to enhance thermal stability, flame retardancy, and mechanical properties. The click chemistry approach allows for the efficient synthesis of well-defined triazole-containing polymers.

Luminescent Materials: Triazole derivatives have shown promise as components of organic light-emitting diodes (OLEDs) and fluorescent sensors due to their tunable electronic properties. researchgate.net

Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net

Functional Materials: Triazole-based compounds are being explored for applications in areas such as liquid crystals, nonlinear optics, and as components of metal-organic frameworks (MOFs).

Table 2: Triazoles in Novel Material Applications
Material TypeRole of TriazolePotential ApplicationsReferences
High-Performance PolymersEnhances thermal stability and mechanical strength.Aerospace, electronics, and automotive industries. wikipedia.org
Luminescent MaterialsActs as a chromophore or part of a conjugated system.OLEDs, fluorescent probes for biological imaging. researchgate.net
Corrosion InhibitorsForms a protective film on metal surfaces through coordination.Protection of metals in industrial settings. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs)Serves as a rigid and coordinating ligand.Gas storage, catalysis, and separation. isres.org

Future Computational and Theoretical Studies on Triazoles

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, properties, and reactivity of molecules. For triazoles, theoretical studies are crucial for understanding their behavior and for the rational design of new compounds with desired characteristics.

Key Areas of Computational Research:

QSAR (Quantitative Structure-Activity Relationship) Studies: These studies aim to correlate the chemical structure of triazole derivatives with their biological activity. By developing predictive models, researchers can design new drug candidates with enhanced efficacy.

Molecular Docking: This technique simulates the interaction between a triazole-based ligand and a biological target, such as an enzyme or receptor. It helps in understanding the binding mode and in predicting the affinity of a compound, guiding the development of new therapeutic agents.

Reaction Mechanism Studies: Computational methods are used to elucidate the detailed mechanisms of triazole synthesis, helping to optimize reaction conditions and develop new catalytic systems.

Prediction of Material Properties: Theoretical calculations can predict the electronic, optical, and mechanical properties of triazole-containing materials, accelerating the discovery of new materials with specific applications.

Future computational work will likely focus on the development of more accurate and efficient methods, the application of machine learning and artificial intelligence for a deeper understanding of structure-property relationships, and the simulation of complex systems involving triazoles, such as their interactions with biological membranes or their self-assembly into larger structures. researchgate.net

Expanding Supramolecular Applications of Triazole Systems

Supramolecular chemistry, the chemistry "beyond the molecule," focuses on the study of systems held together by non-covalent interactions. The 1,2,3-triazole ring is an exceptional building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, π-π stacking, and metal coordination. researchgate.netrsc.org

Emerging Supramolecular Applications:

Molecular Recognition: Triazole-based receptors are being designed for the selective recognition of anions, cations, and neutral molecules. This has applications in sensing, separation, and catalysis. researchgate.net

Self-Assembly: Triazole-containing molecules can self-assemble into well-defined nanostructures such as gels, vesicles, and fibers. These materials have potential applications in drug delivery, tissue engineering, and electronics. mdpi.com

Supramolecular Polymers: The directional and specific nature of triazole-mediated interactions allows for the construction of supramolecular polymers with tunable properties. These dynamic materials can respond to external stimuli, making them attractive for applications in smart materials and adaptive systems. mdpi.combohrium.com

Catalysis: Triazole-based ligands are used to create supramolecular catalysts that can mimic the activity of enzymes, performing chemical transformations with high efficiency and selectivity.

The future of triazoles in supramolecular chemistry is bright, with ongoing research focused on creating more complex and functional systems. The integration of triazoles into multicomponent systems and the development of stimuli-responsive materials are particularly promising areas of investigation. rsc.org

Q & A

Q. Contradiction Analysis Framework :

Replicate Published Protocols : Confirm activity under identical conditions.

Statistical Triangulation : Compare results across multiple assays (e.g., disc diffusion vs. broth microdilution).

Meta-Analysis : Pool data from studies using similar derivatives to identify trends (e.g., electron-withdrawing substituents enhancing activity) .

How can computational modeling optimize this compound derivative design for target-specific applications?

Advanced Research Question

  • Docking Studies : Predict binding affinities to enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
  • QSAR Models : Corolate substituent electronic properties (Hammett constants) with bioactivity to guide synthesis .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .

Example : Ethynyl-substituted triazolidines show lower LUMO energies (−1.8 eV), suggesting higher electrophilicity and potential for nucleophilic targeting .

What are the best practices for reporting this compound synthesis and characterization in manuscripts?

Q. Methodological Guidelines

  • Experimental Reproducibility : Provide full synthetic details (solvents, temperatures, catalyst loadings) in the main text or supplementary data .
  • Data Transparency : Include raw NMR/HRMS spectra in supplementary files, labeled with Arabic numerals (e.g., SI-3a, SI-3b) .
  • Ethical Reporting : Acknowledge null results (e.g., failed catalytic attempts) to prevent publication bias .

Table : Required Data for Manuscript Submission

Data TypeInclusion Criteria
Synthetic ProceduresStep-by-step for ≤5 novel compounds
Spectral DataFull NMR/HRMS for ≥1 representative derivative
Purity MetricsElemental analysis or HPLC traces

How do researchers address low yields in this compound synthesis?

Advanced Research Question

  • Mechanistic Investigation : Use 15N^{15}\text{N}-labeling to track reaction pathways and identify rate-limiting steps.
  • Catalyst Screening : Test alternatives (e.g., Cu(I) for azide-alkyne cycloadditions) to improve efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility without side reactions.

Case Study : Yield improvement from 28% to 38% observed when switching from thermal to ultrasonication-mediated synthesis .

What methodologies validate the antibacterial mechanisms of this compound derivatives?

Advanced Research Question

  • Time-Kill Assays : Monitor bacterial viability over 24h to distinguish bacteriostatic vs. bactericidal effects.
  • Resistance Development Studies : Serial passage experiments to assess mutation rates under sub-MIC exposure .
  • Transcriptomics : RNA-seq to identify gene expression changes (e.g., downregulation of efflux pumps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.